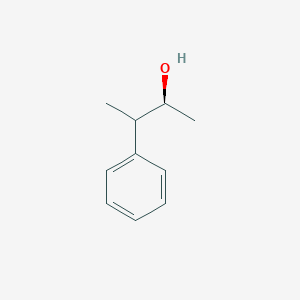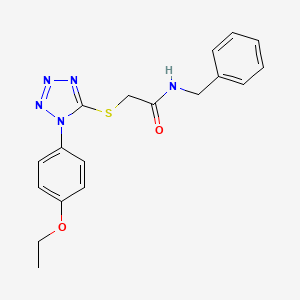
1,3,7-Trimethyl-8-(propan-2-yloxy)-3,7-dihydro-1h-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,7-Trimethyl-8-(propan-2-yloxy)-3,7-dihydro-1h-purine-2,6-dione is a chemical compound known for its diverse applications in various scientific fields. It is a derivative of purine, a heterocyclic aromatic organic compound, and is characterized by its unique molecular structure that includes a trimethyl group and a propan-2-yloxy group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-Trimethyl-8-(propan-2-yloxy)-3,7-dihydro-1h-purine-2,6-dione typically involves the alkylation of the purine nucleus. The reaction conditions often require a base such as potassium carbonate and a suitable solvent like dimethylformamide. The reaction proceeds through the nucleophilic substitution of the hydrogen atom at the 8-position of the purine ring with the propan-2-yloxy group.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it more efficient for large-scale production.
化学反应分析
Types of Reactions
1,3,7-Trimethyl-8-(propan-2-yloxy)-3,7-dihydro-1h-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and bases such as sodium hydroxide are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various alkylated derivatives.
科学研究应用
1,3,7-Trimethyl-8-(propan-2-yloxy)-3,7-dihydro-1h-purine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 1,3,7-Trimethyl-8-(propan-2-yloxy)-3,7-dihydro-1h-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes and receptors, where the compound can act as an inhibitor or modulator. The pathways involved in its action are complex and depend on the specific biological context.
相似化合物的比较
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant.
Theobromine: 3,7-Dimethylxanthine, found in chocolate.
Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases.
Uniqueness
1,3,7-Trimethyl-8-(propan-2-yloxy)-3,7-dihydro-1h-purine-2,6-dione is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its propan-2-yloxy group differentiates it from other similar compounds, leading to unique interactions and applications.
属性
CAS 编号 |
5438-73-3 |
|---|---|
分子式 |
C11H16N4O3 |
分子量 |
252.27 g/mol |
IUPAC 名称 |
1,3,7-trimethyl-8-propan-2-yloxypurine-2,6-dione |
InChI |
InChI=1S/C11H16N4O3/c1-6(2)18-10-12-8-7(13(10)3)9(16)15(5)11(17)14(8)4/h6H,1-5H3 |
InChI 键 |
LJYOCZJIXAJSQP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12043424.png)


![6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12043464.png)

![Exo-Phenyl Kwon [2.2.1] Bicyclic Phosphine](/img/structure/B12043473.png)
![1-Methyl-3-[4-(2-phenoxazin-10-ylethoxy)phenyl]thiourea](/img/structure/B12043476.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12043478.png)


![2-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-octyl-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B12043503.png)
![N-(4-methoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-ylsulfanyl)acetamide](/img/structure/B12043510.png)

